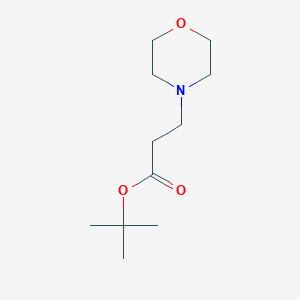
Tert-butyl 3-morpholinopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-morpholinopropanoate is an organic compound that features a tert-butyl ester group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-morpholinopropanoate typically involves the reaction of tert-butyl acrylate with morpholine under suitable conditions. One common method is the aza-Michael addition, where morpholine acts as a nucleophile and adds to the activated double bond of tert-butyl acrylate . The reaction is usually carried out in the presence of a base, such as triethylamine, and can be facilitated by solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-morpholinopropanoate can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholinopropanoates.
Applications De Recherche Scientifique
Tert-butyl 3-morpholinopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers and as a coupling agent in material science.
Mécanisme D'action
The mechanism of action of tert-butyl 3-morpholinopropanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can engage in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-morpholinopropanoate
- Ethyl 3-morpholinopropanoate
- Butyl 3-morpholinopropanoate
Uniqueness
Tert-butyl 3-morpholinopropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This bulkiness can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl counterparts .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)4-5-12-6-8-14-9-7-12/h4-9H2,1-3H3 |
Clé InChI |
CUHJAMUCYJXZAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


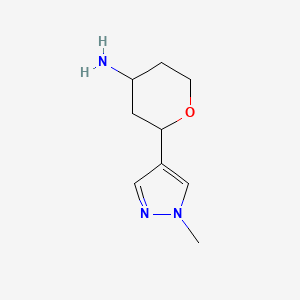

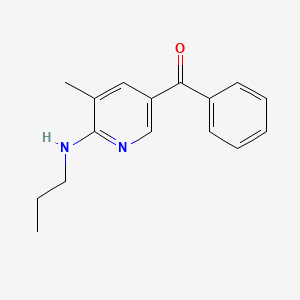
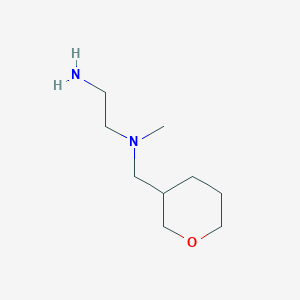
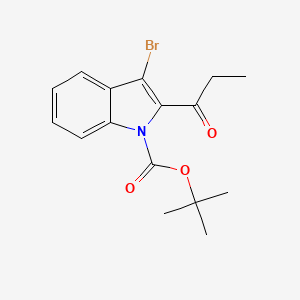
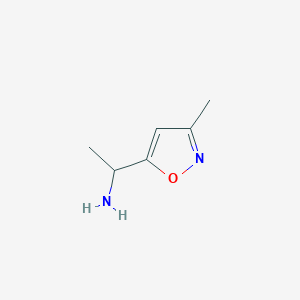

![3-Isopropyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15230698.png)
![4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine](/img/structure/B15230707.png)
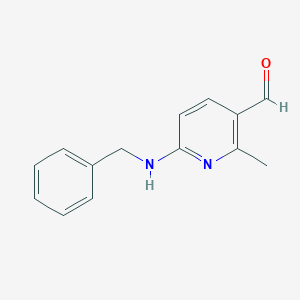
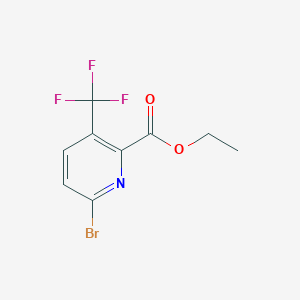
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
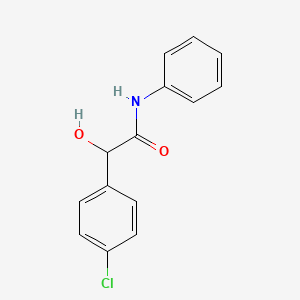
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
